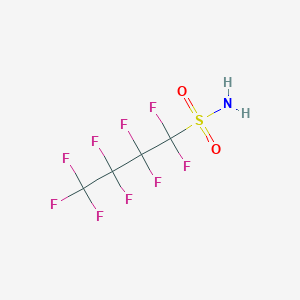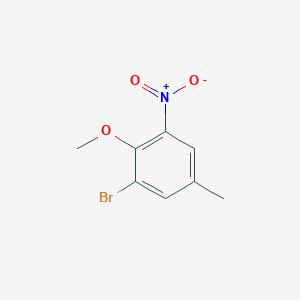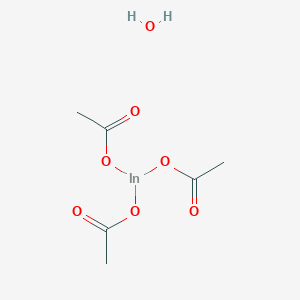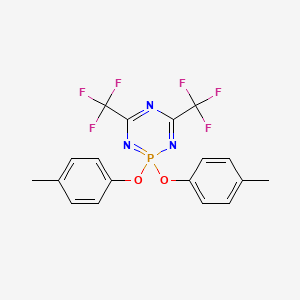
2,2-Bis(trifluoromethyl)oxirane
Vue d'ensemble
Description
2,2-Bis(trifluoromethyl)oxirane is a fluorinated oxirane characterized by its electron deficiency and high kinetic energy . It finds utility as a lubricant and demonstrates efficacy in synthesizing epoxides and other organic compounds .
Synthesis Analysis
The synthesis of this compound involves ring opening reactions . The ring opening of this compound by oxygen, nitrogen, sulfur, or carbon nucleophiles proceeds regioselectively, with exclusive formation of tertiary alcohols .Molecular Structure Analysis
The molecular formula of this compound is C4H2F6O . The structure is characterized by the presence of a three-membered oxirane ring with two trifluoromethyl groups attached to the same carbon atom .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it can react with a variety of alcohols under phase transfer catalysis . The reaction of this compound with strong acids is also regioselective and proceeds under mild conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.05 g/mol . It is characterized by its electron deficiency and high kinetic energy .Applications De Recherche Scientifique
Molecular Structure Analysis
- Rotational Spectroscopy and Quantum Chemical Calculations : The pure rotational spectrum of 2,2-bis(trifluoromethyl)oxirane has been recorded, revealing insights into the molecular structure. Quantum chemical calculations suggest a slightly staggered configuration of the CF3-groups at equilibrium, but with a very low barrier to an eclipsed configuration, indicating flexibility in molecular structure (Cooke & Minei, 2012).
Synthesis of Polyfluorinated Compounds
- Ring Opening Reactions : Ring opening of this compound by various nucleophiles leads to the exclusive formation of tertiary alcohols. This process provides a simple and general route to materials containing CH2C(CF3)2OH group (Petrov, 2002).
Phase Transfer Catalysis
- Reactions with Alcohols : Under phase transfer catalysis conditions, this compound reacts with various alcohols, producing tertiary alcohols in significant yields. This method demonstrates the versatility of this compound in synthesizing fluorinated alcohols (Petrov, 2004).
Friedel-Crafts Alkylation
- Synthesis of α-(Trifluoromethyl)- and α,α-Bis(Trifluoromethyl)-β-Arylethanols : The Friedel-Crafts alkylation of aromatics with mono- and bis(trifluoromethyl)oxiranes through ring opening offers an effective method for synthesizing various α-(trifluoromethyl) compounds, demonstrating the reactivity and utility of this compound in organic synthesis (Prakash et al., 2007).
Polymer Synthesis and Applications
- Photo-Patternable Cross-Linked Epoxy System : The synthesis of specific polymers containing this compound structures has been explored for applications in deep UV lithography, highlighting the potential of this compound in advanced material science (Huh et al., 2009).
Application in Lactide Polymerization
- Dithiodiolate Ligands with Group 4 Complexes : The synthesis of dithiodiolate ligands using this compound leads to mononuclear octahedral group 4 complexes. These complexes are highly active in the ring-opening polymerization of lactides, showing the compound's importance in polymer chemistry (Sergeeva et al., 2010).
Mécanisme D'action
Target of Action
2,2-Bis(trifluoromethyl)oxirane is a fluorinated oxirane . It is characterized by its electron deficiency and high kinetic energy . .
Mode of Action
The compound’s mode of action is primarily through its interaction with other molecules due to its electron deficiency and high kinetic energy . It demonstrates efficacy in synthesizing epoxides and other organic compounds
Biochemical Pathways
It is known to be involved in the synthesis of epoxides and other organic compounds .
Result of Action
It is known to be effective in synthesizing epoxides and other organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable under normal temperatures but can degrade when exposed to heat, light, or oxygen . Therefore, it should be stored away from direct sunlight and high-temperature environments .
Safety and Hazards
Propriétés
IUPAC Name |
2,2-bis(trifluoromethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O/c5-3(6,7)2(1-11-2)4(8,9)10/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZSKEULTVZUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953823 | |
| Record name | 2,2-Bis(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31898-68-7 | |
| Record name | 2,2-Bis(trifluoromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31898-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031898687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3,-Trifluoro-2-(trifluoromethyl)-1,2-propenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




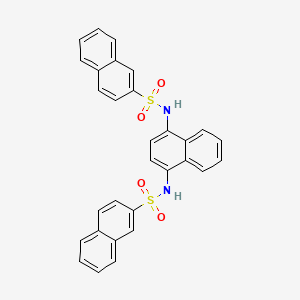

![2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3041480.png)
![Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B3041482.png)

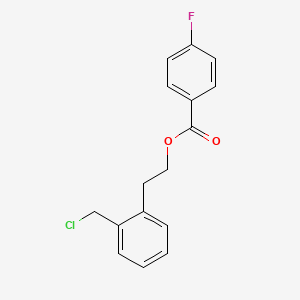
![1-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3041485.png)
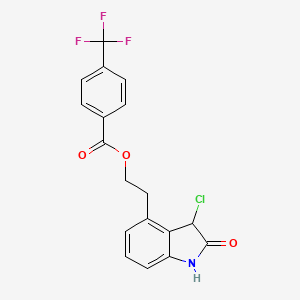
![4-(chloromethyl)-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3041488.png)
